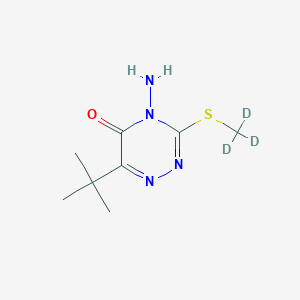

Metribuzin D3

Description

Properties

Molecular Formula |

C8H14N4OS |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

4-amino-6-tert-butyl-3-(trideuteriomethylsulfanyl)-1,2,4-triazin-5-one |

InChI |

InChI=1S/C8H14N4OS/c1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h9H2,1-4H3/i4D3 |

InChI Key |

FOXFZRUHNHCZPX-GKOSEXJESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=NN=C(C(=O)N1N)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=NN=C(N(C1=O)N)SC |

Origin of Product |

United States |

Synthesis and Structural Elucidation of Metribuzin D3

Synthetic Methodologies for Deuterium (B1214612) Incorporation into Metribuzin (B1676530)

The synthesis of deuterated compounds like Metribuzin D3 typically employs strategies that introduce deuterium atoms at specific molecular positions. These methods often involve the use of deuterated starting materials, reagents, or solvents, or rely on isotopic exchange reactions marquette.eduprinceton.eduuni-rostock.de. For this compound, specifically Metribuzin-(S-methyl-d3), the deuterium atoms are located on the methylthio group. Therefore, its synthesis would likely involve a methylating agent where the methyl group is deuterated. This could be achieved by using deuterated methanol (B129727) (CD3OD) or a similar deuterated methyl precursor in a reaction with an appropriate Metribuzin precursor molecule sigmaaldrich.comnih.govasca-berlin.de. General approaches to deuterium labeling frequently utilize deuterium oxide (D2O) or deuterated gases as the deuterium source, employing specific catalytic or chemical reactions to achieve regioselective labeling marquette.eduuni-rostock.deorganic-chemistry.org. The primary objectives of these synthetic routes are to achieve high isotopic enrichment and purity, ensuring that the labeled compound behaves identically to its unlabeled counterpart during analytical procedures, differing only in its mass.

Analytical Characterization of Isotopic Labeling and Purity

High-Resolution Mass Spectrometry for Isotopic Enrichment and Deuterium Position Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the isotopic enrichment and mass of deuterated compounds such as this compound europa.euresearchgate.netcore.ac.uknih.gov. HRMS provides highly accurate mass measurements, enabling the definitive determination of the molecular formula and the precise mass shift resulting from deuterium incorporation. For this compound, HRMS would verify the presence of three additional mass units compared to unlabeled Metribuzin, thus confirming the D3 labeling. Additionally, HRMS can assist in verifying the positions of deuterium atoms by analyzing fragmentation patterns, although definitive positional assignment often requires complementary spectroscopic methods like NMR core.ac.uknih.gov. The capacity of HRMS to resolve interfering ions and its enhanced sensitivity, particularly at low enrichment levels, makes it an indispensable tool for precise isotope ratio measurements nih.gov.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Deuterium NMR (²H NMR) and proton NMR (¹H NMR), plays a vital role in confirming the precise locations of deuterium atoms within the Metribuzin molecule sigmaaldrich.comwikipedia.orgwikipedia.org. In ²H NMR experiments, the signal originating from the deuterated methyl group can be directly observed, providing definitive evidence of deuteration at this specific site. Conversely, in ¹H NMR, the absence or significantly reduced signal intensity for the methyl group protons in this compound, when compared to unlabeled Metribuzin, serves as evidence for deuterium substitution at these positions sigmaaldrich.comwikipedia.org. NMR is therefore essential for structural elucidation and for ensuring that the deuterium atoms are exclusively incorporated into the methylthio group as intended for Metribuzin-(S-methyl-d3).

Chromatographic Purity Assessment of Synthesized this compound

Chromatographic techniques, predominantly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (LC-MS/MS, GC-MS/MS), are employed to evaluate both the chemical and isotopic purity of this compound europa.euresearchgate.netnih.govusgs.govmdpi.comnih.gov. Chromatographic purity analysis confirms the absence of extraneous chemical impurities that may have been introduced during synthesis or are present in the starting materials. Isotopic purity is assessed by analyzing the mass spectrum to determine the proportion of molecules containing the correct number of deuterium atoms (D3) relative to unlabeled (D0) or partially deuterated (D1, D2) species. High isotopic enrichment, typically exceeding 98%, is a crucial requirement for stable isotope-labeled internal standards lucerna-chem.ch. The use of these labeled compounds as internal standards is fundamental for accurate quantitative analysis, as they co-elute with the analyte and effectively compensate for variations encountered during sample preparation, extraction, and instrumental response europa.eulcms.cznih.gov.

Data Tables

The following tables summarize typical analytical performance metrics observed in validated pesticide residue analysis methods, as specific quantitative data for this compound's performance was not detailed in the provided search results. These parameters are indicative of the expected performance for such analytical procedures.

Table 1: Typical Analytical Performance Metrics in Pesticide Residue Analysis

| Parameter | Typical Range/Value | Notes |

| Recovery | 70-120% | For validated methods, often assessed at multiple spiking levels researchgate.netmdpi.com. |

| Repeatability (RSDr) | < 10-20% | Relative Standard Deviation for repeatability, indicating precision of replicate measurements researchgate.netnih.govmdpi.comeuropa.eu. |

| Reproducibility (RSDR) | < 15-25% | Relative Standard Deviation for reproducibility, indicating precision across different days or analysts nih.gov. |

| Limit of Detection (LOD) | Varies (e.g., 0.01-5 µg/kg) | Depends on the analyte, matrix, and instrument sensitivity mdpi.comnih.gov. |

| Limit of Quantification (LOQ) | Varies (e.g., 0.02-18 µg/kg) | The lowest concentration that can be reliably quantified researchgate.netmdpi.comnih.gov. |

| Isotopic Enrichment | > 98% (desired) | For stable isotope-labeled internal standards, high enrichment is crucial for accurate quantification lucerna-chem.ch. |

Table 2: Compound Names

| Common Name | Chemical Name | CAS Number | Notes |

| Metribuzin | 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one | 21087-64-9 | Herbicide |

| This compound | 4-amino-6-tert-butyl-3-(methyl-d3-thio)-1,2,4-triazin-5(4H)-one | 678042 | Stable Isotope-Labeled Internal Standard |

Advanced Analytical Methodologies Employing Metribuzin D3

Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Metribuzin (B1676530) Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of an isotopically labeled analog of the analyte to the sample. Metribuzin D3, with its deuterium (B1214612) atoms incorporated into the molecule, closely mimics the chemical and physical behavior of metribuzin during sample preparation and chromatographic separation. This similarity ensures that both the analyte and the internal standard experience comparable losses or enhancements due to matrix effects. By measuring the ratio of the analyte to the labeled internal standard, IDMS compensates for variations in extraction efficiency, ionization suppression or enhancement, and instrument drift, thereby providing robust and accurate quantification. sigmaaldrich.comnist.govspeciation.net

LC-MS/MS is a widely adopted technique for the trace analysis of pesticides due to its high selectivity, sensitivity, and speed. When developing LC-MS/MS methods for metribuzin, the incorporation of this compound as an internal standard is essential for accurate quantification. The method typically involves spiking the sample with a known concentration of this compound before extraction. Following chromatographic separation on a suitable column (e.g., C18), both metribuzin and this compound are detected and quantified using multiple reaction monitoring (MRM) transitions in the mass spectrometer. The mass difference between metribuzin and this compound allows for their distinct detection, while their similar chromatographic behavior and ionization efficiency ensure effective correction for matrix-induced variations. Studies have demonstrated excellent linearity (R² > 0.995) and recoveries ranging from 87-97% for metribuzin in wheat samples when using such methods. researchgate.netnih.govresearchgate.netresearchgate.net

While LC-MS/MS is prevalent, GC-MS/MS can also be employed for metribuzin analysis, particularly when dealing with volatile or semi-volatile compounds. The principles of using this compound as an internal standard remain consistent. After appropriate sample preparation and extraction, the analyte and its deuterated counterpart are injected into the GC system. Separation is achieved using a capillary column, followed by detection in a tandem mass spectrometer. The use of this compound helps to correct for variations in injection volume, inlet discrimination, and matrix effects that can occur during GC-MS/MS analysis. For instance, methods developed for soil and plant matrices have reported good recoveries (73-121%) and high repeatability (RSD < 8%) when employing GC-MS/MS. mdpi.com

Matrix effects, which include ion suppression or enhancement during electrospray ionization in LC-MS/MS or electron ionization in GC-MS/MS, are a significant challenge in the analysis of complex matrices like soil, plant tissues, and biological fluids. These effects can lead to inaccurate quantification by altering the analyte's signal intensity. Deuterated internal standards, such as this compound, are ideally suited for mitigating these effects because they share nearly identical physicochemical properties and chromatographic elution profiles with the native analyte. Consequently, this compound experiences similar matrix-induced ionization changes as metribuzin. By using the ratio of metribuzin to this compound, the method effectively compensates for these variations, leading to improved accuracy and precision in the quantitative results. sigmaaldrich.comresearchgate.net

Trace Analysis Methodologies for Metribuzin and its Transformation Products in Complex Matrices

The environmental fate and persistence of metribuzin necessitate sensitive analytical methods capable of detecting and quantifying it and its transformation products at trace levels in diverse matrices.

Effective sample preparation is paramount for successful trace analysis using isotopic methods. Techniques are optimized to ensure efficient extraction and clean-up of both metribuzin and this compound, while minimizing the co-extraction of interfering compounds. Common methods include:

Extraction: Microwave-assisted extraction (MAE) or pressurized liquid extraction (PLE) using solvent mixtures such as acetonitrile/water or ethyl acetate (B1210297) are frequently employed for soil and plant samples. For water samples, liquid-liquid extraction (LLE) with solvents like methylene (B1212753) chloride is often used. researchgate.netmdpi.comepa.gov

Clean-up: Depending on the matrix, clean-up steps such as solid-phase extraction (SPE) using cartridges like C18, primary secondary amine (PSA), or graphitized carbon black (GCB) may be incorporated to remove co-extracted matrix components that could interfere with the analysis or cause matrix effects. However, some methods have shown that for certain matrices like soil, a clean-up step might not be necessary if clean extracts are obtained directly. researchgate.netmdpi.comepa.gov

Internal Standard Addition: this compound is added at a known concentration to the sample before the extraction process to ensure it undergoes the same recovery and matrix effects as the target analyte. sigmaaldrich.comepa.gov

The performance of analytical methods employing this compound is typically evaluated based on several key metrics. These metrics demonstrate the method's capability for accurate and reliable quantification of metribuzin at trace levels.

Table 1: Performance Metrics for Metribuzin Analysis using LC-MS/MS

| Metric | Value Range | Matrix/Conditions | Reference |

| LOD | 0.01 µg/g | Wheat | researchgate.net |

| LOQ | 0.03 µg/g | Wheat | researchgate.net |

| Recovery | 87-97% | Wheat | researchgate.net |

| RSD (RPT) | <10% | Wheat | researchgate.net |

| LOQ | 0.020 µg/L | Water | researchgate.net |

| Recovery | 64.9-109.5% | Water | researchgate.net |

| RSD (RPT) | 1.7-14.2% | Water | researchgate.net |

| Recovery | 72.6-96.7% | Potato Tuber (w/ IS) | researchgate.net |

| RSD (RPT) | 4.0-16.8% | Potato Tuber (w/ IS) | researchgate.net |

| LOQ | 0.50 ng/g | Water | epa.gov |

| Linearity (R²) | 0.9990-0.9996 | Water | epa.gov |

Table 2: Performance Metrics for Metribuzin Analysis using GC-MS/MS

| Metric | Value Range | Matrix/Conditions | Reference |

| LOD | 0.8-5 µg/kg | Soil/Plants | mdpi.com |

| LOQ | 2.6-18 µg/kg | Soil/Plants | mdpi.com |

| Recovery | 73-121% | Soil/Plants | mdpi.com |

| RSD (RPT) | <7% | Soil | mdpi.com |

| RSD (RPT) | <8% | Plants | mdpi.com |

| Linearity (R²) | ≥ 0.996 | Plants | mdpi.com |

These performance metrics highlight the efficacy of methods employing this compound for the precise determination of metribuzin in complex samples. The low LOD and LOQ values enable the detection of metribuzin at environmentally relevant concentrations, while high recovery and low relative standard deviation (RSD) values for repeatability indicate the robustness and reliability of the analytical procedures.

Mechanistic Environmental Fate Studies Using Metribuzin D3 As a Tracer

Elucidation of Biotic and Abiotic Degradation Pathways in Environmental Compartments

The environmental persistence of a herbicide is determined by its susceptibility to biotic (biological) and abiotic (non-biological) degradation processes. Metribuzin (B1676530) D3 is employed in sophisticated laboratory and field studies to trace the pathways and measure the rates of these degradation reactions. The stable deuterium (B1214612) label ensures that the metabolic and chemical transformations of the herbicide can be accurately monitored over time.

Microbial activity is a primary driver of metribuzin degradation in the environment. epa.gov In soil, the dissipation of metribuzin is significantly faster in unsterilized soil compared to sterilized soil, confirming that the breakdown is largely a biochemical process mediated by an adapted community of microorganisms. researchgate.net Studies utilizing tracer compounds like Metribuzin D3 help determine the half-life (DT50) of the herbicide, which can vary significantly depending on soil type, temperature, and microbial content.

In aerobic soil metabolism studies, the half-life of metribuzin has been observed to be around 106 days. epa.gov Under anaerobic conditions, such as in flooded soils, the degradation proceeds with a slightly longer half-life of 112 days. epa.gov The rate of degradation is also temperature-dependent; laboratory studies show half-lives of approximately 44 days at 20°C and 16 days at 35°C. nih.gov The use of this compound allows researchers to track the formation of metabolites specifically from the applied herbicide, providing clear data on the kinetics of microbial degradation. For instance, various actinobacterial strains, particularly from the genus Streptomyces, have demonstrated a significant capability to biodegrade metribuzin, with some strains achieving up to 83% degradation under optimal conditions (pH 7.2, temperature 30°C). nih.gov

Table 1: Biodegradation Half-Life of Metribuzin in Different Environmental Conditions

Condition Matrix Half-Life (Days) Reference Aerobic Sandy Loam Soil 106 epa.gov Anaerobic (flooded) Sandy Loam Soil 112 epa.gov Laboratory (20°C) Sandy Loam Soil 44 geus.dk Laboratory (35°C) Sandy Loam Soil 16 geus.dk Sterilized Soil - 154

Photolysis, or degradation by sunlight, is a significant abiotic pathway for metribuzin, particularly in aquatic systems and on soil surfaces. epa.gov Tracer studies with this compound are critical for isolating the effects of light from other degradation factors. In aqueous solutions (pH 6.6) exposed to natural sunlight, metribuzin degrades rapidly with a half-life of just 4.3 hours. epa.govnih.gov On the surface of sandy loam soil, the photolytic half-life is approximately 2.5 days. epa.govnih.gov In contrast, control samples kept in the dark show stability, demonstrating that light is the principal driver of this degradation pathway. epa.gov After 6 hours of irradiation in water, the parent compound can decrease to 33.3% of the applied amount, with a major portion being converted to its deaminated degradate. epa.gov

Table 2: Photolytic Degradation Half-Lives of Metribuzin

Environmental Compartment Condition Half-Life Reference Water (pH 6.6) Natural Sunlight 4.3 hours [3, 12] Sandy Loam Soil Surface Natural Sunlight 2.5 days [3, 12]

A key advantage of using this compound as a tracer is the ability to identify its transformation products definitively. The deuterium atoms are retained in the core structure of the degradates, giving them a unique mass signature that can be detected using techniques like gas chromatography-mass spectrometry (GC-MS). This allows for the structural elucidation of metabolites such as D3-Desamino-Metribuzin (DA), D3-Diketometribuzin (DK), and D3-Desamino-Diketometribuzin (DADK). health.state.mn.usmdpi.com

These three compounds are the major environmental degradates of metribuzin. mdpi.comresearchgate.net The degradation pathways can proceed through two main routes:

Reductive deamination (loss of the amino group) of metribuzin to form DA, which can then undergo oxidative desulfuration to yield DADK. researchgate.net

Oxidative desulfuration of metribuzin to form DK, which is then deaminated to produce DADK. researchgate.net

In aerobic soil, DA, DK, and DADK are the primary metabolites identified. epa.gov DADK is often the most persistent metabolite found in soil. nih.gov In photolysis studies, DA is a major photoproduct in water, while on soil, distinct products like pentylidene metribuzin and hexylidene metribuzin can also be formed. epa.gov The detection of these D3-labeled degradates confirms the specific metabolic pathways and helps assess the potential environmental exposure to these transformation products, which may have their own mobility and toxicity profiles. health.state.mn.usnih.gov

Assessment of Environmental Transport and Mobility Dynamics

Understanding how a herbicide moves through the environment is crucial for predicting its potential to contaminate non-target areas, including groundwater. This compound is an effective tracer for quantifying transport mechanisms like leaching and runoff, as its unique isotopic signature allows for precise measurement even at very low concentrations.

Metribuzin is recognized for its high mobility and potential to leach through the soil profile, particularly in sandy soils with low organic matter content. nih.govmdpi.com Its high water solubility contributes significantly to its transport capacity. mdpi.com Controlled studies using packed soil columns are employed to quantify this movement. In these experiments, this compound is applied to the soil surface, followed by simulated rainfall. The leachate collected from the bottom of the column is then analyzed for the presence of the labeled parent compound and its D3-degradates.

Studies have shown that metribuzin can readily leach in sandy soils. nih.gov For example, in sandy clay loam soil, with 2.5 cm of irrigation, metribuzin can leach to a depth of 25-30 cm. researchgate.net With higher irrigation (7.5 cm), the leaching depth can increase to 35-40 cm. researchgate.net The metabolites DK and DADK are also mobile and have been detected leaching from the root zone into groundwater. nih.govgeus.dk Because these degradates are also polar, they can pose a significant risk to water resources. researchgate.net The use of this compound allows for the creation of precise breakthrough curves, which detail the concentration of the herbicide and its degradates exiting the soil column over time, providing critical data for environmental risk models.

Table 3: Leaching Depth of Metribuzin in Sandy Clay Loam Soil

Application Rate Irrigation Level Leaching Depth (cm) Reference 0.5 kg/ha 2.5 cm 25-30 mdpi.com 1.0 kg/ha 2.5 cm 35-40 mdpi.com 0.5 kg/ha 7.5 cm 35-40 mdpi.com 1.0 kg/ha 7.5 cm 40-45 mdpi.com

While leaching and runoff are major transport pathways for water-soluble herbicides, volatilization—the process of converting from a solid or liquid to a gas—can also contribute to off-target movement and atmospheric transport. Although metribuzin has a low vapor pressure, meaning it is not highly volatile, even small amounts can enter the atmosphere, especially during spray application. nih.govmdpi.com

Isotopically labeled compounds like this compound are essential for studying this pathway. By measuring the flux of this compound from a treated surface into the air, researchers can quantify volatilization rates under different environmental conditions, such as temperature and wind speed. Furthermore, air sampling at various distances from the application site can detect the presence of the labeled compound, providing evidence of short-range atmospheric transport. mdpi.com While long-range atmospheric transport is less studied for metribuzin compared to other pesticides, the use of labeled tracers is a key methodology for investigating the potential for pesticides to be carried to remote ecosystems. nih.govcopernicus.org These studies are critical for developing a complete picture of the herbicide's environmental distribution.

Persistence and Dissipation Kinetics under Varied Environmental Conditions

This compound, as a deuterated isotopologue of metribuzin, is utilized as a tracer to elucidate the environmental persistence and dissipation kinetics of the parent herbicide. The environmental fate of metribuzin is primarily governed by microbial metabolism and photolytic degradation. epa.gov Its persistence in the environment is highly variable and is influenced by a combination of factors including soil type, temperature, moisture, and microbial activity. isws.org.inccme.ca

The dissipation of metribuzin in soil generally follows pseudo-first-order kinetics. isws.org.in The half-life (T₁/₂) of metribuzin can range significantly, from as short as 7-10 days in some field conditions to several months in others. isws.org.inmodares.ac.ir For instance, field studies have reported half-lives of less than one month to as long as six months. epa.gov Laboratory studies provide more controlled data; in a sandy loam soil, the half-life was about 44 days at 20°C but decreased to 16 days at 35°C, highlighting the strong dependence of degradation on temperature. nih.gov Under aerobic soil conditions, the half-life can range from 35 to 63 days, while under anaerobic conditions, it can extend to over 70 days. epa.gov In some lab studies, the half-life was determined to be 172 days under aerobic conditions and 439 days under anaerobic conditions for a sandy loam soil. nih.gov

The primary routes of degradation are microbial metabolism and, to a lesser extent, photolysis on the soil surface. epa.gov The rate of microbial degradation is closely linked to microbial activity, which is influenced by soil organic matter content, pH, and temperature. isws.org.inccme.ca Studies have shown that degradation is faster in non-sterile soil compared to sterile soil, confirming the crucial role of soil microbes. researchgate.netcabidigitallibrary.org For example, one study found the half-life in a non-sterile soil was 85.57 days, which could be reduced to as low as 38.08 days with the addition of cow manure that likely stimulated microbial activity. cabidigitallibrary.org Another study showed that amending soil with chicken manure or sewage sludge increased the half-life of metribuzin from 12 days in unamended soil to 24 and 18 days, respectively, possibly due to increased sorption which can protect the herbicide from degradation. fao.org

In aquatic environments, the dissipation half-life of metribuzin has been observed to be as short as 5 days in outdoor aquatic mesocosms, primarily due to photolysis and microbial degradation. nih.govresearchgate.net Due to its stability against hydrolysis and the absence of light, metribuzin is expected to be more persistent if it leaches into ground water. epa.gov

Table 1: Dissipation Half-Life (T₁/₂) of Metribuzin under Various Environmental Conditions

Soil Sorption and Desorption Dynamics of this compound

The mobility and bioavailability of this compound in the soil environment are dictated by its sorption and desorption characteristics, which are studied using the deuterated compound as a tracer for metribuzin. Metribuzin is generally considered to have high to very high mobility in soil, which gives it the potential to leach into groundwater. nih.govresearchgate.net Its sorption behavior is highly dependent on soil properties, particularly organic carbon (OC) content, clay content, and pH. modares.ac.ir

Sorption of metribuzin to soil particles is often described by the Freundlich equation. modares.ac.irresearchgate.net The Freundlich adsorption coefficient (Kf) is a key parameter indicating the extent of sorption. Studies have shown Kf values ranging from 0.16 to 2.53 L kg⁻¹ across various soil types, indicating weak to moderate sorption. modares.ac.ir A strong positive correlation exists between the Kf value and the soil's organic carbon content. modares.ac.irnih.gov As the organic matter content increases, more metribuzin is adsorbed to the soil, reducing its availability for leaching or microbial degradation. isws.org.in Clay content and cation exchange capacity (CEC) also positively influence adsorption. modares.ac.ir

Soil pH has a significant, negative correlation with metribuzin adsorption; as the pH decreases (becomes more acidic), adsorption tends to increase slightly. ccme.camodares.ac.ir This is because metribuzin is a weakly basic compound, and lower pH can lead to protonation, increasing its affinity for negatively charged soil colloids. modares.ac.ir

The organic carbon-water partitioning coefficient (Koc), which normalizes the distribution coefficient (Kd) for the organic carbon content of the soil, is another important indicator of mobility. An average experimental Koc value for metribuzin is around 60, which classifies it as a mobile compound. nih.gov Other studies have reported Koc values ranging from 96 to 135, still indicating a significant potential for movement within the soil profile. nih.gov

Desorption studies indicate that the adsorption of metribuzin is not always completely reversible. modares.ac.ir While a large portion of the adsorbed herbicide can be desorbed, some hysteresis is often observed, meaning that a fraction remains bound to the soil particles. modares.ac.ir Despite this, the high water solubility and weak sorption of metribuzin mean that a significant amount can be leached from the soil profile. In column leaching studies, it has been observed that over 88% of applied metribuzin can be recovered in the leachate, confirming its high mobility. nih.gov The addition of soil amendments like animal manure or fly ash can increase metribuzin retention and significantly reduce its downward mobility. nih.gov

Table 2: Soil Sorption and Mobility Parameters for Metribuzin

Investigating Biotransformation and Uptake in Biological Systems with Metribuzin D3

Plant Uptake, Translocation, and Metabolism of Deuterated Metribuzin (B1676530)

The study of metribuzin's behavior in plants is crucial for understanding its herbicidal action and its distribution within crops and the environment. Labeled metribuzin, such as Metribuzin D3, enables detailed investigations into these processes.

Quantification of Parent Compound and Metabolites in Plant Tissues

Metribuzin is primarily absorbed by plant roots when applied to soil, subsequently translocating upwards to the shoots and leaves via the xylem. uidaho.edu Foliar application also leads to moderate absorption and upward translocation, with minimal downward movement through the phloem under typical conditions. uidaho.edu Studies utilizing radiolabeled metribuzin, which includes the use of deuterated analogues like this compound, have provided evidence of its uptake and translocation in various plant species, including soybeans, potatoes, sugarcane, and tomatoes. semanticscholar.org These investigations aim to quantify the parent compound and its metabolites within different plant tissues.

In potato seedlings treated with radiolabeled metribuzin, identified metabolites in immature tubers included diketometribuzin (DK) at 29.6% of total radioactive residue (TRR), the parent compound at 21.3% TRR, desamino-diketometribuzin (DADK) at 8.7% TRR, and desaminometribuzin (DA) at 6.8% TRR, accounting for a total of 66.4% TRR. epa.gov Further analysis in soybean seeds revealed DADK as a significant residue, present both as a free compound (35% TRR) and in conjugated forms (16% TRR). semanticscholar.org In potato, DK was found to be a major metabolite (29% TRR), while its N-glucoside was a notable metabolite in soybean seeds (11% TRR). semanticscholar.org The presence of metribuzin and its metabolites, such as DA, DK, and the more abundant DADK, has been confirmed in plant tissues, such as bean plants, following soil application. mdpi.com

Table 1: Metribuzin Metabolite Distribution in Potato Tubers (after 65 days post-treatment with radiolabeled metribuzin)

| Compound | Percentage of Total Radioactive Residue (TRR) |

| Parent Metribuzin | 21.3% |

| Diketometribuzin (DK) | 29.6% |

| Desaminometribuzin (DA) | 6.8% |

| Desamino-diketometribuzin (DADK) | 8.7% |

| Total Identified | 66.4% |

Source: epa.gov

Table 2: Metribuzin Metabolite Distribution in Soybean Seeds

| Metabolite | Form | Percentage of Total Radioactive Residue (TRR) |

| Diketometribuzin (DK) | - | 29% (in potato, for context) |

| DK N-glucoside | - | 11% |

| Desamino-diketometribuzin (DADK) | Free | 35% |

| Desamino-diketometribuzin (DADK) | Conjugated | 16% |

Source: semanticscholar.org

Research on Conjugation and Bound Residue Formation

Elucidation of Microbial Biotransformation Mechanisms through Stable Isotope Probing (SIP)

Stable Isotope Probing (SIP) is a powerful, culture-independent technique employed to identify microorganisms actively metabolizing specific compounds within complex environmental matrices like soil. whiterose.ac.ukresearchgate.net This method involves introducing a substrate labeled with stable isotopes (e.g., 13C or deuterium) into a microbial community. researchgate.net Microorganisms that utilize this labeled substrate incorporate the isotopes into their cellular macromolecules (DNA, RNA, proteins), allowing for their subsequent isolation and identification based on the isotopic enrichment. researchgate.net

While direct studies detailing the application of SIP specifically with this compound to elucidate microbial biotransformation mechanisms were not explicitly found in the provided search results, the principle of SIP is highly relevant for understanding pesticide degradation by soil microorganisms. whiterose.ac.ukresearchgate.netacs.orgufz.deresearchgate.net Similar SIP techniques have been successfully used to investigate the microbial degradation of other pesticides, such as atrazine (B1667683) and metamitron, by identifying the active microbial populations responsible. whiterose.ac.ukufz.deresearchgate.net

Metribuzin is known to undergo significant degradation in soil primarily through microbial metabolism. uidaho.edunih.govresearchgate.net Key biotransformation pathways include deamination, leading to desaminometribuzin (DA), and desulfuration, yielding diketometribuzin (DK). nih.govresearchgate.net Further transformation can result in desamino-diketometribuzin (DADK). nih.govresearchgate.net Research has identified specific soil actinobacteria, such as Streptomyces heliomycini, Streptomyces toxytricini, and Streptomyces stelliscabiei, as capable of degrading metribuzin, with S. heliomycini strain C1 showing a high degradation rate of 83.12%. nih.govresearchgate.net These findings highlight the potential of these microbial communities for the bioremediation of metribuzin-contaminated soils.

Metabolite Profiling in Organisms Exposed to Labeled Metribuzin

Metabolite profiling studies using labeled metribuzin are essential for understanding the fate and transformation of this herbicide in biological systems. These studies identify and quantify the parent compound and its various breakdown products.

In plants, major identified metabolites of metribuzin include desaminometribuzin (DA), diketometribuzin (DK), and desamino-diketometribuzin (DADK). semanticscholar.orgepa.govmdpi.comnih.govresearchgate.netresearchgate.netnih.gov Quantitative analyses in potato tubers after treatment with radiolabeled metribuzin indicated that DK was a significant metabolite (29.6% TRR), followed by the parent compound (21.3% TRR), DADK (8.7% TRR), and DA (6.8% TRR). epa.gov

In soybean seeds, DADK was found to be a relevant residue, occurring both as a free compound (35% TRR) and in conjugated forms (16% TRR). semanticscholar.org DK was identified as a major metabolite in potato (29% TRR), and its N-glucoside was a notable metabolite in soybean seeds (11% TRR). semanticscholar.org The application of advanced analytical techniques, such as Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS), is crucial for the sensitive and accurate determination of metribuzin and its metabolites in complex matrices like soil and plant tissues. mdpi.comresearchgate.netnih.gov

Compound List

Metribuzin

this compound (Deuterated Metribuzin)

Desamino-metribuzin (DA)

Diketometribuzin (DK)

Desamino-diketometribuzin (DADK)

N-glucoside conjugates

Homoglutathione (B101260) conjugates

Advanced Isotopic Methodologies and Research Applications

Compound-Specific Isotope Analysis (CSIA) for Reaction Pathway Elucidation and Source Apportionment

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique that measures the isotopic composition (e.g., ¹³C/¹²C, ²H/¹H) of individual compounds. When applied to isotopically labeled molecules like Metribuzin (B1676530) D3, CSIA can serve as a tracer to elucidate reaction pathways and, in some contexts, contribute to source apportionment. By analyzing the subtle differences in the abundance of stable isotopes within a molecule, researchers can infer information about the processes it has undergone. For instance, different microbial or abiotic degradation pathways can lead to distinct patterns of isotopic fractionation, allowing scientists to differentiate between these processes. While direct studies on Metribuzin D3 for source apportionment are not extensively detailed in the provided literature, the principles of CSIA are well-established for tracking the fate of labeled compounds in complex environmental matrices, providing a foundation for understanding its transformation pathways. The application of CSIA to similar pesticides has demonstrated its utility in identifying rate-determining steps in biodegradation and understanding mass transfer limitations, which are critical for predicting environmental fate acs.orguni-tuebingen.denih.gov.

Isotopic Fractionation as a Diagnostic Tool for Degradation Processes

Isotopic fractionation occurs when the rates of reactions involving different isotopes of an element vary. This phenomenon is particularly pronounced for lighter elements like hydrogen and carbon. In the context of metribuzin, isotopic fractionation can serve as a diagnostic tool to identify and differentiate between various degradation processes. For example, microbial degradation pathways often exhibit different fractionation patterns compared to abiotic processes like hydrolysis or photolysis. By analyzing the isotopic signatures (e.g., δ¹³C or δ²H values) of metribuzin or its degradation products, researchers can gain insights into the specific mechanisms driving its environmental transformation. Studies on other pesticides have shown that distinct isotopic fractionation factors can be associated with specific enzymatic reactions or environmental conditions, making this a valuable approach for understanding metribuzin's fate in soil and water acs.orguni-tuebingen.denih.gov.

Integration of D3-Labeled Metribuzin with High-Resolution Mass Spectrometry for Comprehensive Metabolite Screening

The availability of D3-labeled metribuzin, specifically with deuterium (B1214612) atoms on the S-methyl group (Metribuzin-(S-methyl-d3)) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com, is instrumental for comprehensive metabolite screening when coupled with high-resolution mass spectrometry (HRMS). HRMS offers unparalleled sensitivity and mass accuracy, enabling the identification and quantification of trace-level metabolites in complex samples lcms.czlcms.czeurl-pesticides.euthermofisher.com. The D3 labeling provides a distinct mass shift (+3 Da) compared to the unlabeled parent compound, serving as an internal standard or a unique identifier for metribuzin and its metabolites that retain the labeled moiety. This is particularly valuable in metabolomics studies, where accurate quantification and identification of numerous compounds are required researchgate.netnih.gov. By comparing the mass spectra of samples treated with D3-labeled metribuzin to unlabeled standards, researchers can confidently identify metribuzin-derived metabolites, even in complex biological or environmental matrices.

Table 1: Potential Metribuzin Metabolites and the Impact of D3 Labeling

Quality Assurance, Method Validation, and Reference Standards for Metribuzin D3 Studies

Role of Metribuzin (B1676530) D3 as a Certified Reference Material (CRM) and Analytical Standard

Metribuzin D3 is an isotope-labeled analog of the triazinone herbicide metribuzin, where the S-methyl protons are substituted with deuterium (B1214612). sigmaaldrich.com This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in chromatography-based methods coupled with mass spectrometry, such as LC-MS/MS or GC-MS. sigmaaldrich.com Its primary role is to improve the accuracy and precision of measurements by correcting for analyte losses during sample preparation and for matrix effects during instrumental analysis. sigmaaldrich.com

As a Certified Reference Material (CRM) and analytical standard, this compound is produced and certified under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025. lgcstandards.comlgcstandards.com This ensures its traceability, purity, and concentration are well-characterized, making it a reliable benchmark for laboratory analysis. The use of this compound as an internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. sigmaaldrich.com The key advantage of this approach is that the isotopically labeled standard exhibits nearly identical chemical and physical properties to the non-labeled native analyte. sigmaaldrich.com Consequently, it behaves similarly during extraction, cleanup, and chromatographic separation, effectively compensating for variations and potential biases in the analytical process. sigmaaldrich.com

The availability of this compound as a high-quality analytical standard supports laboratories in conducting residue analysis in complex matrices like food and environmental samples, ensuring compliance with international regulatory standards. lgcstandards.comhpc-standards.com

Table 1: Properties of this compound Analytical Standard

| Property | Description |

|---|---|

| Synonyms | This compound (S-methyl D3), 4-amino-6-tert-butyl-3-(trideuteriomethylthio)-1,2,4-triazin-5(4H)-one |

| CAS Number | 2140327-63-3 lgcstandards.com |

| Molecular Formula | C₈D₃H₁₁N₄OS sigmaaldrich.com |

| Molecular Weight | 217.31 sigmaaldrich.com |

| Application | Isotope Dilution Mass Spectrometry (IDMS), Analytical Standard for Pesticide Analysis sigmaaldrich.com |

| Quality Standards | Produced under ISO/IEC 17025 and/or ISO 17034 lgcstandards.comlgcstandards.com |

Inter-laboratory Harmonization and Method Validation for Isotopic Analyses

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For metribuzin and its metabolites, methods are validated for parameters including specificity, linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). nih.govasianpubs.org The use of this compound is integral to the validation of robust methods for residue analysis.

An independent laboratory validation (ILV) of an analytical method for metribuzin and its metabolites in soil and water demonstrated the effectiveness of the methodology. epa.govepa.gov The validation, performed by a third-party lab, confirmed that the method provided satisfactory results for repeatability, accuracy, and precision with only minor modifications. epa.govepa.gov Such independent validations are crucial for establishing a method's ruggedness and transferability between different laboratories.

Inter-laboratory harmonization, the process of ensuring that different laboratories achieve equivalent measurement results for the same sample, is significantly advanced by the use of common, high-quality reference materials like this compound. nih.govnih.gov When laboratories employ the same isotopically labeled internal standard in a validated isotope dilution method, the variability in results that can arise from differences in equipment, reagents, and personnel is markedly reduced. nih.goviapchem.org This harmonization is essential for creating comparable and reliable data sets across different monitoring programs and regulatory bodies.

A validated LC-MS/MS method for metribuzin in wheat illustrates typical performance characteristics that can be achieved. nih.govresearchgate.net The method demonstrated high correlation coefficients (r² > 0.995) across calibration levels and acceptable recovery and precision at various spiking levels. nih.govresearchgate.net

Table 2: Example of Method Validation Parameters for Metribuzin Analysis

| Parameter | Result | Source |

|---|---|---|

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Linearity (r²) | >0.995 | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.01 µg/g | nih.govresearchgate.net |

| Limit of Quantitation (LOQ) | 0.03 µg/g | nih.govresearchgate.net |

| Mean Recovery | 87-97% | nih.govresearchgate.net |

| Precision (RSDa) | <10% | nih.govresearchgate.net |

Data from a study on metribuzin in wheat, demonstrating typical performance of a validated analytical method.

Characterization of Measurement Uncertainty in this compound-Assisted Quantitation

Measurement uncertainty (MU) is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand. nih.gov It provides a quantitative indication of the quality of a result. In pesticide residue analysis, estimating MU is critical for assessing compliance with regulatory limits. nih.gov

The use of this compound in an isotope dilution mass spectrometry (IDMS) framework is a primary strategy for minimizing and accurately characterizing measurement uncertainty. researchgate.netnih.gov IDMS is considered a high-accuracy method because it relies on the measurement of an isotope ratio, which is less susceptible to instrumental variations and matrix effects than the measurement of a signal intensity alone. nih.govnist.gov

In a study quantifying metribuzin in wheat, the combined and expanded uncertainties were calculated from various sources, including the purity of standards, weighing, and instrument precision. researchgate.net The resulting uncertainty values were deemed consequential and acceptable for the analysis. nih.govresearchgate.net By properly accounting for these factors, laboratories can provide a measurement result with a known confidence level, which is essential for reliable risk assessment and regulatory enforcement.

Table 3: Sources of Uncertainty in this compound-Assisted Quantitation

| Source of Uncertainty | Description |

|---|---|

| Purity of Reference Standards | Uncertainty in the certified purity of both Metribuzin and this compound standards. |

| Sample and Standard Weighing | Uncertainty associated with the analytical balance used for weighing standards and samples. |

| Volumetric Equipment | Uncertainty in the calibration of pipettes and flasks used for dilutions. |

| Instrumental Precision | Repeatability of the LC-MS/MS instrument's response for the analyte/internal standard ratio. |

| Calibration Curve Fitting | Uncertainty associated with the regression analysis of the calibration curve. |

| Method Bias/Recovery | Uncertainty derived from the method's systematic deviation from the true value, assessed through recovery studies. |

Emerging Research Directions and Future Prospects of Metribuzin D3

Development of Novel Synthesis Routes for Site-Specific Deuteration for Targeted Research

The synthesis of Metribuzin (B1676530) D3 involves the introduction of deuterium (B1214612) atoms at a specific location within the molecule, a process known as site-specific deuteration. The final step in the conventional synthesis of Metribuzin is a methylation reaction. usgs.gov For the production of Metribuzin D3, this step is modified by using a deuterated methylating agent. For instance, a method for synthesizing deuterated methylamine (B109427) salt has been reported, which can serve as a precursor in the synthesis of this compound.

The development of novel synthesis routes for site-specific deuteration is a key area of emerging research. Traditional methods can sometimes be complex and may not always provide the high levels of isotopic enrichment required for certain sensitive applications. Researchers are exploring more efficient and selective methods to introduce deuterium at specific sites in pesticide molecules. These advancements are critical for producing highly pure this compound, which is essential for its role as an internal standard in residue analysis. The precision of analytical results is directly dependent on the isotopic purity of the internal standard.

Challenges in the synthesis of deuterated triazinone herbicides include ensuring the stability of the deuterium label throughout the synthetic process and achieving high yields. Innovations in catalytic deuteration and the use of novel deuterated building blocks are promising avenues for overcoming these challenges. The ability to selectively introduce deuterium at different positions within the Metribuzin molecule could also open up new research possibilities, allowing for more detailed studies of its metabolic pathways and environmental degradation mechanisms.

Integration of this compound Data with Predictive Environmental Models for Enhanced Accuracy

Predictive environmental models are indispensable tools for assessing the potential risks of pesticides like Metribuzin. These models, including PRZM (Pesticide Root Zone Model), PELMO (Pesticide Leaching Model), MACRO, and SWAT (Soil and Water Assessment Tool), are used to estimate Predicted Environmental Concentrations (PECs) of pesticides in soil, groundwater, and surface water. nih.govzeochem.com The accuracy of these models is heavily reliant on the quality of the input data, which includes the physicochemical properties of the pesticide and its degradation rates in various environmental compartments.

Metribuzin is known for its mobility in soil and its potential to contaminate ground and surface water, making accurate environmental fate modeling particularly important. nih.gov The use of this compound as an internal standard allows for highly accurate and precise quantification of Metribuzin residues in environmental samples. This accurate data is crucial for validating and calibrating predictive environmental models. By comparing the model's predictions with real-world data obtained using reliable analytical methods, scientists can refine and improve the accuracy of these models.

Furthermore, a related technique, Compound-Specific Isotope Analysis (CSIA), is emerging as a powerful tool for tracking the fate and degradation of pesticides in the environment at a catchment scale. researchgate.netherts.ac.uk While not directly involving the use of this compound as an internal standard within the model itself, CSIA studies provide valuable data on the isotopic fractionation of Metribuzin as it degrades. This information can be used to better understand degradation pathways and rates under real-world conditions, leading to more realistic and accurate parameterization of environmental models. The integration of highly accurate monitoring data, facilitated by the use of internal standards like this compound, with advanced modeling techniques like CSIA, represents a significant step forward in our ability to predict the environmental behavior of pesticides and manage their use more sustainably.

High-Throughput Analytical Platforms for Environmental and Agricultural Research using D3 Internal Standards

The increasing demand for pesticide residue analysis in food and environmental samples has driven the development of high-throughput analytical platforms. These platforms are designed to process a large number of samples quickly and efficiently, without compromising the quality of the results. The use of deuterated internal standards, such as this compound, is a cornerstone of these high-throughput methods, ensuring the accuracy and reliability of the data generated. nih.gov

Modern high-throughput platforms often employ automated systems for sample preparation, such as robotic liquid handlers and automated solid-phase extraction (SPE). nih.govepa.govneptjournal.com These automated systems are frequently coupled with highly sensitive and selective analytical instruments, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another widely adopted sample preparation technique that is amenable to high-throughput workflows. iaea.orgresearchgate.net

In these high-throughput analyses, this compound is added to samples at the beginning of the workflow. Because it behaves almost identically to the non-labeled Metribuzin during extraction, cleanup, and analysis, any loss of the target analyte during sample processing can be corrected for by measuring the recovery of the deuterated internal standard. This is particularly important in complex matrices like soil, water, and food, where matrix effects can significantly impact the accuracy of the results. nih.gov The use of this compound allows for the development of robust and reliable high-throughput methods for the routine monitoring of Metribuzin residues in a wide range of agricultural and environmental samples. This capability is essential for regulatory compliance, food safety testing, and environmental monitoring programs.

Table 1: Technologies in High-Throughput Pesticide Analysis

| Technology | Description | Role of Deuterated Internal Standards (e.g., this compound) |

|---|---|---|

| Automated Solid-Phase Extraction (SPE) | Robotic systems that automate the process of extracting and concentrating analytes from a sample matrix. | Ensures accurate quantification by compensating for any variability or loss during the automated extraction process. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective analytical technique used to separate, identify, and quantify compounds in a complex mixture. | Provides a distinct mass signal from the target analyte, allowing for precise quantification and correction for matrix-induced signal suppression or enhancement. |

| QuEChERS Sample Preparation | A streamlined and effective method for extracting pesticide residues from food and agricultural samples. | Corrects for variations in extraction efficiency and sample loss during the multi-step QuEChERS procedure. |

| Robotic Liquid Handling Systems | Automated systems for precise and repeatable pipetting, dispensing, and transfer of liquids. | Minimizes human error and ensures consistent addition of the internal standard to all samples and standards. |

Contribution of Isotopic Tracer Studies to Sustainable Pesticide Management Strategies

Isotopic tracer studies, which utilize isotopically labeled compounds like this compound, are fundamental to developing sustainable pesticide management strategies. By tracing the movement and transformation of pesticides in the environment, these studies provide the critical data needed to minimize their adverse impacts while maintaining their efficacy. iaea.orgmdpi.com

One of the key contributions of these studies is the elucidation of pesticide degradation pathways. By using labeled Metribuzin, researchers can identify the various metabolites that are formed as the herbicide breaks down in soil and water. nih.govresearchgate.net For Metribuzin, its main degradation products are desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK). nih.govepa.gov Understanding the formation and fate of these metabolites is crucial, as they may have their own toxicological and environmental profiles.

Isotopic tracer studies also allow for the precise measurement of pesticide degradation rates under different environmental conditions, such as varying soil types, pH levels, and temperatures. neptjournal.comresearchgate.net This information is vital for predicting the persistence of Metribuzin in the environment and for developing application guidelines that reduce the risk of residues accumulating in the soil or leaching into water sources.

Ultimately, the detailed understanding of Metribuzin's environmental fate and behavior gained from isotopic tracer studies provides a scientific basis for informed decision-making in pesticide regulation and agricultural practices. This knowledge empowers the development of strategies that promote the sustainable use of Metribuzin, safeguarding both agricultural productivity and environmental health.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Metribuzin |

| This compound |

| Desamino-metribuzin (DA) |

| Diketo-metribuzin (DK) |

Q & A

Q. How can researchers resolve contradictory data on Metribuzin D3 adsorption efficiency across studies?

-

Methodological Answer : Conduct meta-analysis using the PICO framework (Population: soil types; Intervention: adsorption conditions; Comparison: varying pH/dose; Outcome: removal efficiency). Isolate variables via factorial design (e.g., ANOVA) to identify confounding factors (e.g., organic matter content). Reference standardized models like the removal efficiency (RE) equation:

where , , and are derived from experimental best-fit curves .

Q. What statistical models are suitable for predicting this compound’s environmental persistence?

- Methodological Answer : Use first-order kinetic models () for degradation half-life estimation. For complex matrices, apply multivariate regression or machine learning (e.g., random forests) to account for interactions between pH, temperature, and microbial activity. Validate models with leave-one-out cross-validation (LOOCV) .

Q. How to optimize HPLC parameters for detecting this compound metabolites in complex matrices?

- Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile:water 60:40 v/v with 0.1% formic acid) and column temperature (25–40°C). Use tandem mass spectrometry (LC-MS/MS) in MRM mode for specificity. Perform column conditioning with ≥20 injections of matrix-matched standards to reduce carryover .

Guidelines for Data Reporting and Reproducibility

- Ethical Compliance : Disclose all conflicts of interest and obtain institutional review board (IRB) approval for studies involving biological systems .

- Data Precision : Report numerical values to ≤3 significant figures unless justified by instrument precision (e.g., balances with ±0.0001 g accuracy) .

- Reproducibility : Publish raw datasets (e.g., absorbance values, chromatograms) in supplementary materials with DOI links. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.